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Compound of Interest

Compound Name: 3-Oxo-OPC8-CoA

Cat. No.: B1261022 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Jasmonates are a class of lipid-derived plant hormones that play crucial roles in regulating

plant growth, development, and defense responses. The biosynthesis of jasmonic acid (JA)

involves a series of enzymatic reactions that occur in both the chloroplast and peroxisome. A

key intermediate in this pathway is 3-oxo-2-(2'[Z]-pentenyl)-cyclopentane-1-octanoic acid (3-

Oxo-OPC8), which is activated to its coenzyme A (CoA) thioester, 3-Oxo-OPC8-CoA, within

the peroxisome. This activated molecule then serves as the substrate for the peroxisomal β-

oxidation pathway, which ultimately yields jasmonic acid. These application notes provide

detailed protocols for in vitro assays designed to study the enzymatic conversion of 3-Oxo-
OPC8-CoA to jasmonic acid, offering a valuable tool for researchers investigating jasmonate

biosynthesis and for professionals in drug development targeting this pathway.

Jasmonate Biosynthesis Pathway:

The biosynthesis of jasmonic acid begins in the chloroplast with the conversion of α-linolenic

acid to 12-oxo-phytodienoic acid (OPDA). OPDA is then transported to the peroxisome, where

it is reduced by 12-oxophytodienoate reductase 3 (OPR3) to 3-Oxo-OPC8. Subsequently, 3-

Oxo-OPC8 is activated to 3-Oxo-OPC8-CoA by an OPC-8:0-CoA ligase (OPCL1).[1][2][3] 3-
Oxo-OPC8-CoA then enters the β-oxidation spiral, a series of reactions catalyzed by three

core enzymes: Acyl-CoA Oxidase (ACX), Multifunctional Protein (MFP) with enoyl-CoA

hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities, and 3-Ketoacyl-CoA Thiolase
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(KAT).[4][5] Three successive rounds of β-oxidation are required to shorten the octanoate side

chain of 3-Oxo-OPC8-CoA, releasing three molecules of acetyl-CoA and ultimately yielding

jasmonic acid.

Figure 1: Jasmonate Biosynthesis Pathway. This diagram illustrates the conversion of α-

linolenic acid to jasmonic acid, highlighting the key enzymatic steps in the chloroplast and

peroxisome. The central role of 3-Oxo-OPC8-CoA as the substrate for peroxisomal β-oxidation

is emphasized.

Quantitative Data Summary
The following table summarizes the kinetic parameters for the enzymes involved in the

peroxisomal β-oxidation of acyl-CoAs. It is important to note that specific kinetic data for the

enzymes of the jasmonate biosynthesis pathway with 3-Oxo-OPC8-CoA and its downstream

intermediates are limited. The data presented here are for plant enzymes with structurally

similar medium-chain acyl-CoA substrates and should be considered as estimations.
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Enzyme Substrate
Apparent
Km (µM)

Apparent
Vmax
(units/mg)

Organism
Source

Reference

Acyl-CoA

Oxidase

(ACX)

Octanoyl-

CoA (C8)
~5-15 Not Reported Zea mays

Adapted

from[6]

Multifunctiona

l Protein

(MFP) -

Enoyl-CoA

Hydratase

Crotonyl-CoA

(C4)
~20-50 Not Reported

Arabidopsis

thaliana

Adapted

from[7]

Multifunctiona

l Protein

(MFP) - L-3-

hydroxyacyl-

CoA

Dehydrogena

se

3-

Hydroxybutyr

yl-CoA (C4)

~10-30 Not Reported
Arabidopsis

thaliana

Adapted

from[7]

3-Ketoacyl-

CoA Thiolase

(KAT)

Acetoacetyl-

CoA (C4)
~50 Not Reported

Arabidopsis

thaliana

Adapted

from[4][8]

Experimental Protocols
Experimental Workflow for In Vitro Jasmonate Synthesis Assay:

The overall workflow for the in vitro synthesis of jasmonic acid from 3-Oxo-OPC8-CoA involves

a coupled enzyme assay. The individual enzymes of the β-oxidation pathway (ACX, MFP, and

KAT) can be expressed recombinantly and purified, or a plant peroxisomal protein extract can

be used as the enzyme source. The final product, jasmonic acid, can be quantified using

methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-

mass spectrometry (LC-MS).
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Figure 2: Experimental Workflow. This diagram outlines the key steps for performing an in vitro

jasmonate synthesis assay using 3-Oxo-OPC8-CoA as the starting substrate.

Protocol 1: In Vitro Jasmonic Acid Synthesis from 3-
Oxo-OPC8-CoA
This protocol describes a coupled enzyme assay to produce jasmonic acid from 3-Oxo-OPC8-
CoA using purified recombinant enzymes.

Materials:

3-Oxo-OPC8-CoA (substrate)

Recombinant Acyl-CoA Oxidase (ACX)

Recombinant Multifunctional Protein (MFP)

Recombinant 3-Ketoacyl-CoA Thiolase (KAT)

Reaction Buffer: 50 mM MES, pH 8.0

Cofactors: FAD (1 mM), NAD+ (1 mM), Coenzyme A (1 mM)

Quenching Solution: 1 M HCl

Extraction Solvent: Ethyl acetate

Internal Standard (e.g., [2H6]-Jasmonic Acid)

Nitrogen gas for drying

Derivatization agent (for GC-MS): Diazomethane or Trimethylsilyldiazomethane

Equipment:

Thermomixer or water bath

Microcentrifuge
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Vortex mixer

GC-MS or LC-MS system

Procedure:

Reaction Setup:

In a microcentrifuge tube, prepare the reaction mixture by adding the following

components in order:

50 µL of 2x Reaction Buffer

10 µL of 10x Cofactor mix (10 mM FAD, 10 mM NAD+, 10 mM CoA)

1-5 µg each of purified ACX, MFP, and KAT enzymes

Add sterile deionized water to a final volume of 90 µL.

Pre-incubate the reaction mixture at 30°C for 5 minutes.

Initiation of Reaction:

Add 10 µL of 1 mM 3-Oxo-OPC8-CoA to initiate the reaction (final concentration: 100 µM).

Incubate the reaction at 30°C for 1-2 hours with gentle shaking.

Reaction Quenching:

Stop the reaction by adding 10 µL of 1 M HCl.

Add a known amount of internal standard (e.g., [2H6]-Jasmonic Acid) for quantification.

Extraction of Jasmonic Acid:

Add 200 µL of ethyl acetate to the reaction tube.

Vortex vigorously for 1 minute.
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Centrifuge at 10,000 x g for 5 minutes to separate the phases.

Carefully transfer the upper organic phase to a new tube.

Repeat the extraction step once more and pool the organic phases.

Sample Preparation for Analysis:

Evaporate the pooled organic phase to dryness under a gentle stream of nitrogen gas.

For GC-MS analysis, derivatize the dried residue by adding 50 µL of diazomethane

solution and incubating for 10 minutes at room temperature. Subsequently, evaporate the

diazomethane.

For LC-MS analysis, reconstitute the dried residue in a suitable solvent (e.g., 50%

methanol).

Quantification:

Analyze the prepared sample by GC-MS or LC-MS.

Quantify the amount of jasmonic acid produced by comparing the peak area of the analyte

to that of the internal standard.

Protocol 2: Acyl-CoA Oxidase (ACX) Activity Assay
(Adapted)
This is an adapted continuous spectrophotometric assay to measure the activity of ACX using

3-Oxo-OPC8-CoA as a substrate. The assay is based on the H2O2-dependent oxidation of a

chromogenic substrate catalyzed by horseradish peroxidase (HRP).

Materials:

3-Oxo-OPC8-CoA

Recombinant Acyl-CoA Oxidase (ACX)

Assay Buffer: 50 mM MES, pH 8.0
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4-Aminoantipyrine (4-AAP) solution (1.6 mM)

Phenol solution (22 mM)

Horseradish Peroxidase (HRP) solution (100 units/mL)

FAD solution (1 mM)

Equipment:

Spectrophotometer capable of reading at 500 nm

Cuvettes

Procedure:

Reaction Cocktail Preparation:

Prepare a reaction cocktail by mixing the following reagents in a cuvette:

800 µL Assay Buffer

100 µL 4-AAP/Phenol solution

10 µL HRP solution

10 µL FAD solution

10-50 ng of purified ACX enzyme

Assay Measurement:

Place the cuvette in the spectrophotometer and record the baseline absorbance at 500

nm.

Initiate the reaction by adding 10 µL of 10 mM 3-Oxo-OPC8-CoA (final concentration: 100

µM).

Immediately start monitoring the increase in absorbance at 500 nm for 5-10 minutes.
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Calculation of Activity:

Calculate the rate of change in absorbance per minute (ΔA500/min) from the linear portion

of the curve.

The activity of ACX is proportional to the rate of quinoneimine dye formation. A standard

curve with known concentrations of H2O2 can be used to quantify the enzyme activity.

One unit of ACX is defined as the amount of enzyme that catalyzes the formation of 1

µmole of H2O2 per minute under the specified conditions.[1]

Protocol 3: 3-Ketoacyl-CoA Thiolase (KAT) Activity
Assay (Adapted)
This adapted protocol measures the thiolytic cleavage of the final 3-ketoacyl-CoA intermediate

in the jasmonate biosynthesis pathway. The decrease in absorbance due to the cleavage of the

thioester bond is monitored spectrophotometrically.

Materials:

3-keto-jasmonoyl-CoA (or a suitable C4-ketoacyl-CoA as a proxy, e.g., acetoacetyl-CoA)

Recombinant 3-Ketoacyl-CoA Thiolase (KAT)

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 25 mM MgCl2

Coenzyme A (CoA) solution (10 mM)

Equipment:

Spectrophotometer capable of reading at 303 nm

Procedure:

Reaction Setup:

In a cuvette, mix the following:

900 µL Assay Buffer
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10 µL CoA solution

10-50 ng of purified KAT enzyme

Assay Measurement:

Place the cuvette in the spectrophotometer and zero the instrument at 303 nm.

Initiate the reaction by adding 10 µL of 10 mM 3-keto-jasmonoyl-CoA (or proxy substrate).

Monitor the decrease in absorbance at 303 nm for 5-10 minutes.

Calculation of Activity:

Calculate the rate of change in absorbance per minute (ΔA303/min) from the linear portion

of the curve.

The enzyme activity can be calculated using the molar extinction coefficient of the enolate

form of the 3-ketoacyl-CoA substrate.

Disclaimer: The provided protocols are adapted from general assays for β-oxidation enzymes.

[1][4][8] Optimal conditions for the specific substrates and enzymes of the jasmonate

biosynthesis pathway may need to be determined empirically. It is recommended to perform

appropriate controls, including reactions without enzyme and reactions without substrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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